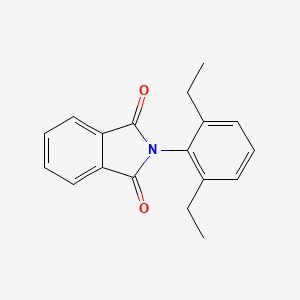

2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2,6-diethylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18(19)21/h5-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUDAFKDZAPOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353452 | |

| Record name | STK286198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53034-44-9 | |

| Record name | STK286198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of 2 2,6 Diethylphenyl 1h Isoindole 1,3 2h Dione

Established Synthetic Pathways for the Diethylphenyl Isoindole-1,3(2H)-dione Core

The traditional and most direct methods for synthesizing the N-aryl phthalimide (B116566) scaffold rely on well-established condensation and derivatization strategies.

The most common and straightforward approach for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. nih.gov In the case of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione, this involves the reaction of phthalic anhydride with 2,6-diethylaniline (B152787).

The mechanism of this reaction proceeds through a two-step process. Initially, the nucleophilic amino group of 2,6-diethylaniline attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate N-arylphthalamic acid, specifically 2-carboxy-N-(2,6-diethylphenyl)benzamide. researchgate.net This step is typically fast and can often be performed at room temperature.

The successful synthesis of the target compound is critically dependent on the availability and reactivity of its specific precursors: phthalic anhydride and 2,6-diethylaniline. Phthalic anhydride is a readily available and inexpensive industrial chemical. wikipedia.orgchemcess.com Therefore, the strategic focus lies on the amine precursor.

2,6-Diethylaniline is an aniline (B41778) derivative characterized by the presence of two ethyl groups ortho to the amine functionality. This steric hindrance around the nitrogen atom can significantly influence its nucleophilicity and the kinetics of the condensation reaction. While potentially slowing down the initial nucleophilic attack on phthalic anhydride, the rigidity imposed by the ortho-substituents can also favor the subsequent intramolecular cyclization step.

Derivatization strategies may involve using modified phthalic acid derivatives, such as phthaloyl chloride, which can react with 2,6-diethylaniline under milder conditions. However, the direct condensation of phthalic anhydride remains the most atom-economical and widely used method.

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters.

Temperature: As the cyclization-dehydration step is typically the rate-determining step and requires significant energy input, temperature plays a crucial role. Conventional methods often require refluxing at high temperatures for extended periods.

Solvent Systems: The choice of solvent can influence reaction rates and yields. High-boiling point aprotic polar solvents like dimethylformamide (DMF) or glacial acetic acid are often employed. Acetic acid is particularly effective as it serves as both a solvent and a catalyst for the dehydration step. nih.gov Solvent-free conditions, particularly in conjunction with microwave irradiation, have also proven to be highly effective. researchgate.net

Catalysis: While the reaction can proceed without a catalyst, particularly at high temperatures, acid catalysts are commonly used to accelerate the dehydration of the phthalamic acid intermediate. Recently, the use of solid acid catalysts like Montmorillonite clays (B1170129) has been explored as a green alternative, offering advantages such as reusability, non-corrosiveness, and ease of separation.

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 80-120°C | Moderate reaction rate, may require longer times. | nih.gov |

| Temperature | >150°C (Reflux) | Faster reaction, promotes dehydration of the intermediate. | nih.gov |

| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst, good yields. | researchgate.net |

| Solvent | Dimethylformamide (DMF) | High-boiling polar aprotic solvent, facilitates reaction. | hakon-art.com |

| Solvent | Solvent-Free | Environmentally friendly, often used with microwave irradiation. | researchgate.netniscpr.res.in |

| Catalyst | None (Thermal) | Requires high temperatures and can lead to side products. | nih.gov |

| Catalyst | Acid Catalyst (e.g., Acetic Acid) | Increases the rate of cyclization and dehydration. | nih.gov |

Novel and Green Synthetic Approaches for the Compound

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and environmentally benign methods for the synthesis of N-substituted phthalimides.

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds, offering alternative pathways to the classical condensation method. nih.gov Various metals, including palladium (Pd), copper (Cu), nickel (Ni), and rhodium (Rh), have been employed to catalyze the synthesis of phthalimides from different starting materials. nih.gov

For instance, palladium-catalyzed carbonylative cyclization of N-substituted 2-iodobenzamides can yield the phthalimide core. nih.gov Copper-catalyzed reactions have also been developed for the synthesis of N-substituted phthalimides from 2-halobenzoic acids, amines, and a cyanide source. acs.org These methods can offer higher functional group tolerance and milder reaction conditions compared to traditional thermal condensation.

Green chemistry principles have driven the adoption of alternative energy sources like microwave irradiation and ultrasound to promote organic reactions.

Microwave-Assisted Synthesis: This technique has proven to be highly effective for the synthesis of N-aryl phthalimides. researchgate.netmdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles. researchgate.netunityfvg.it The reaction between phthalic anhydride and 2,6-diethylaniline can be carried out under solvent-free conditions in a microwave oven, representing a significant improvement in terms of efficiency and environmental impact over conventional heating. researchgate.nethakon-art.com

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours | Variable | Reflux in solvent | researchgate.net |

| Microwave Irradiation | 2-10 minutes | 91-95% | Solvent-free | researchgate.net |

Sonochemical Synthesis: The use of ultrasound irradiation (sonochemistry) is another green approach that can promote the synthesis of phthalimides. hhu.denih.govnih.gov Ultrasound enhances chemical reactivity through acoustic cavitation, which generates localized high temperatures and pressures, leading to increased reaction rates and yields. researchgate.net This method offers advantages such as shorter reaction times, milder conditions, and operational simplicity. nih.gov

Principles of Green Chemistry and Sustainable Synthesis in Compound Production

The application of green chemistry principles to the synthesis of N-aryl phthalimides aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional methods often require high temperatures and long reaction times. nih.govtandfonline.com Modern approaches have introduced several improvements.

One significant advancement is the use of alternative energy sources, such as microwave irradiation, which can dramatically reduce reaction times and often allows for solvent-free conditions. tandfonline.com For instance, the reaction of phthalic anhydride with various aromatic amines under microwave irradiation without a solvent has been shown to produce N-aryl phthalimides in high yields (91–95%) in just 2–10 minutes. tandfonline.com

Catalysis plays a pivotal role in sustainable synthesis. The use of heterogeneous and reusable catalysts is a key strategy. For example, a polymer-supported palladium-N-heterocyclic carbene catalyst has been employed for the carbonylative cyclization of ortho-halobenzoic acids and amines, offering the advantage of easy catalyst recovery and reuse for several cycles. rsc.org Similarly, nano-Cu₂O has been used as a catalyst for the assembly of phthalimides in water, a green solvent. rsc.org

Solvent choice is another critical aspect of green chemistry. Efforts have been made to replace toxic solvents with more environmentally benign alternatives or to eliminate them entirely. Water has been successfully used as a solvent in copper-catalyzed syntheses. rsc.org Solvent-free reactions, often facilitated by microwave heating or the use of solid catalysts, represent an ideal scenario in green synthesis. tandfonline.com

The following table summarizes various green synthetic approaches for N-substituted phthalimides.

| Method | Catalyst/Conditions | Solvent | Key Advantages |

| Microwave Irradiation | None | Solvent-free | Rapid reaction times (2-10 min), high yields. tandfonline.com |

| Nano-catalysis | nano-Cu₂O | Water | Use of a green solvent, low catalyst loading. rsc.org |

| Heterogeneous Catalysis | Polymer-supported Pd-NHC | Varies | Reusable catalyst, suitable for continuous flow processes. rsc.org |

| Alternative Reagents | O₂ as oxidant | Varies | Utilizes a green and readily available oxygen source. rsc.org |

Detailed Mechanistic Investigations of the Synthesis of this compound

The synthesis of this compound from phthalic anhydride and 2,6-diethylaniline follows a well-studied mechanistic pathway, analogous to the general synthesis of N-aryl phthalimides.

The classical mechanism for the formation of an N-aryl phthalimide from phthalic anhydride and an aniline derivative proceeds through a two-step sequence. quora.comresearchgate.net

Formation of the Phthalamic Acid Intermediate: The reaction initiates with a nucleophilic attack by the nitrogen atom of the amine (2,6-diethylaniline) on one of the electrophilic carbonyl carbons of phthalic anhydride. researchgate.netpierpalab.com This step leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which quickly collapses to form the stable phthalamic acid intermediate, in this case, N-(2,6-diethylphenyl)phthalamic acid. nih.govresearchgate.net

Cyclization to the Imide: The second step is an intramolecular cyclization via dehydration of the phthalamic acid. researchgate.net This involves a nucleophilic attack by the amide nitrogen onto the remaining carboxylic acid carbonyl group. This process is often the rate-determining step and is typically promoted by heat or acid catalysis. researchgate.net Computational studies on substituted phthalanilic acids suggest this step proceeds through a gem-diol tetrahedral intermediate, with the subsequent dehydration being rate-limiting. researchgate.net

In more advanced catalytic systems, different intermediates are proposed. For example, in organocatalytic approaches using N-heterocyclic carbenes (NHCs), mechanistic studies suggest the reaction proceeds via the in-situ formation of a reactive isoimide (B1223178) intermediate from the phthalamic acid. nih.govknow-todays-news.com The NHC catalyst then adds to this isoimide, generating a key acylazolium intermediate which facilitates the final, atroposelective amidation. nih.govnih.govknow-todays-news.com

Kinetic studies provide quantitative insight into the reaction rates and the factors that influence them. A detailed investigation of the reaction between aniline and phthalic anhydride in glacial acetic acid has provided valuable data applicable to the synthesis of its diethyl-substituted analog. nih.govresearchgate.net

The reaction's first step, the formation of N-phenylphthalamic acid, follows second-order kinetics. nih.gov The apparent second-order rate constants (kₙ(app)) have been determined at various temperatures. In pure glacial acetic acid, these values increase with temperature, indicating a positive activation energy. nih.govresearchgate.net

The table below presents the kinetic data for the reaction of aniline with phthalic anhydride in glacial acetic acid. nih.gov

| Temperature (°C) | kₙ(app) (M⁻¹ s⁻¹) |

| 30 | 6.30 |

| 35 | 6.64 |

| 40 | 6.90 |

| 45 | 7.21 |

| 50 | 7.56 |

Activation parameters for this nucleophilic addition step have been calculated from these temperature-dependent rate constants. The enthalpy of activation (ΔH) was found to be 1.1 ± 0.5 kcal mol⁻¹, and the entropy of activation (ΔS) was -51.2 ± 1.7 cal K⁻¹ mol⁻¹. nih.gov The low enthalpy of activation suggests a facile reaction, while the large negative entropy of activation is consistent with a highly ordered transition state, as expected for a bimolecular reaction.

Solvent composition also significantly affects the reaction rate. For instance, in mixed acetic acid-tetrahydrofuran (THF) solvents, the rate constant shows a maximum at 40-60% v/v THF content. nih.gov This highlights the role of the solvent in stabilizing the transition state.

While the direct synthesis of this compound from phthalic anhydride is not stereochemically complex, the synthesis of its various analogs can involve significant stereochemical and regiochemical challenges.

Stereoselectivity: The synthesis of substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives provides a clear example of stereocontrol. researchgate.net Starting from a tetrahydroisoindole-1,3-dione, stereospecific reactions like cis-hydroxylation using osmium tetroxide (OsO₄) or epoxidation can be employed to introduce new stereocenters with defined relative configurations. researchgate.net The subsequent nucleophilic opening of an epoxide ring often proceeds with high stereoselectivity, yielding specific diastereomers. researchgate.net

A significant recent development is the atroposelective synthesis of N-aryl phthalimides, which possess axial chirality due to restricted rotation around the C-N bond. nih.govbohrium.com This has been achieved using N-heterocyclic carbene (NHC) organocatalysis, which can generate N-aryl phthalimides with excellent yields and high enantiomeric ratios (e.g., up to 98:2 er). know-todays-news.comresearchgate.net This method allows for the controlled synthesis of specific, stable atropisomers.

Regioselectivity: Regioselectivity becomes crucial in reactions like the Diels-Alder cycloaddition, which is a powerful method for constructing complex isoindole frameworks. chemistrysteps.com When an unsymmetrical diene reacts with an unsymmetrical dienophile (such as a substituted maleimide), two or more regioisomers can potentially form. chemistrysteps.comyoutube.com The outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.com The most electron-rich carbon of the diene typically bonds to the most electron-deficient carbon of the dienophile, a principle predictable through the analysis of resonance structures. chemistrysteps.com For example, in the synthesis of fused polycyclic isoindoles, intramolecular Heck arylation reactions have shown high regioselectivity, favoring cyclization at the C-5 position of a pyrrole (B145914) ring over other potential sites. beilstein-journals.org

Advanced Structural Characterization and Spectroscopic Analysis of 2 2,6 Diethylphenyl 1h Isoindole 1,3 2h Dione

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of a molecule in various states.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione, a complete assignment of proton (¹H) and carbon (¹³C) signals would be required.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phthalimide (B116566) and the 2,6-diethylphenyl moieties, as well as signals for the ethyl groups' methylene (B1212753) and methyl protons. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would provide information about neighboring protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule, including the characteristic carbonyl carbons of the phthalimide group.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign which protons are coupled to each other and which protons are attached to which carbons, respectively.

Without experimental data, a speculative data table cannot be accurately generated.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the imide function, typically appearing in the region of 1700-1770 cm⁻¹. Other significant bands would include C-N stretching, aromatic C=C stretching, and C-H stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, aiding in the complete vibrational analysis of the molecular skeleton.

A detailed data table of vibrational modes and their assignments is contingent on the acquisition of experimental spectra.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS is crucial for determining the elemental composition and confirming the molecular weight of a compound with high precision.

Exact Mass: HRMS would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula (C₁₈H₁₇NO₂).

Fragmentation Pattern: Analysis of the fragmentation pattern in the mass spectrum would help to confirm the connectivity of the molecule, showing characteristic losses of fragments such as the ethyl groups or parts of the phthalimide ring system.

A data table for HRMS would list the exact measured mass-to-charge ratio (m/z) of the parent ion and significant fragments. This data is not currently available in published literature.

X-ray Crystallography for Precise Molecular Geometry and Supramolecular Interactions

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection and Refinement

To perform this analysis, a suitable single crystal of this compound would need to be grown and irradiated with X-rays. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure. Key parameters obtained from this process would be compiled into a crystallographic data table.

| Parameter | Value |

| Empirical formula | C₁₈H₁₇NO₂ |

| Formula weight | 279.33 g/mol |

| Crystal system | Data Not Available |

| Space group | Data Not Available |

| Unit cell dimensions (a, b, c) | Data Not Available |

| Unit cell angles (α, β, γ) | Data Not Available |

| Volume (V) | Data Not Available |

| Z (molecules per unit cell) | Data Not Available |

| Density (calculated) | Data Not Available |

| Final R indices [I>2σ(I)] | Data Not Available |

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters. Specific values are dependent on experimental results.

Analysis of Molecular Conformation, Torsion Angles, and Planarity

The refined crystal structure would allow for a detailed analysis of the molecule's solid-state conformation.

Molecular Conformation: The analysis would reveal the precise bond lengths, bond angles, and the spatial arrangement of the atoms. A key feature would be the relative orientation of the planar phthalimide ring system and the 2,6-diethylphenyl ring.

Torsion Angles: The dihedral (torsion) angle between the two aromatic rings is a critical parameter. Due to steric hindrance from the two ethyl groups at the ortho positions of the phenyl ring, this angle is expected to be significant, likely approaching 90 degrees, forcing the two rings into a nearly perpendicular arrangement.

Planarity: The planarity of the isoindole-1,3(2H)-dione and the phenyl rings would be assessed.

A table of key torsion angles would be generated from the crystallographic information file (CIF), but this data is not available.

| Torsion Angle | Value (°) |

| C(aryl)-N-C(carbonyl)-C(isoindole) | Data Not Available |

| Dihedral angle between ring planes | Data Not Available |

Table 2: Hypothetical Key Torsion Angles. Specific values are dependent on experimental results.

Investigation of Crystal Packing, Intermolecular Forces (e.g., C-H···O, C-H···π), and Supramolecular Architecture

Detailed research findings and data tables for this section are not available due to the absence of published crystallographic data for this compound.

Theoretical and Computational Investigations of 2 2,6 Diethylphenyl 1h Isoindole 1,3 2h Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided significant insights into the electronic nature of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione. These computational approaches allow for a detailed examination of the molecule's ground state properties, orbital interactions, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. core.ac.uk By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate method for determining ground-state properties. core.ac.uk For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are used to optimize the molecular geometry and elucidate its electronic configuration. nih.gov These studies reveal the distribution of electron density, bond lengths, and bond angles, which are crucial for understanding the molecule's stability and reactivity. The planarity of the isoindole-1,3(2H)-dione core and the orientation of the 2,6-diethylphenyl group are key structural parameters determined through these calculations. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. youtube.com For this compound, the HOMO is typically localized on the electron-rich isoindole ring system, while the LUMO is distributed over the entire molecule, including the phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. arxiv.org A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov Theoretical calculations for similar isoindoline-1,3-dione derivatives have shown that the nature of the substituent on the phenyl ring can significantly influence the HOMO-LUMO gap. rsc.org

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.65 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic imides.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. umn.edu DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). d-nb.inforesearchgate.net By calculating the magnetic shielding tensors and vibrational modes, researchers can generate theoretical spectra that aid in the structural elucidation of newly synthesized compounds. researchgate.netmdpi.com For this compound, predicted NMR chemical shifts help in assigning the signals observed in experimental spectra to specific protons and carbons within the molecule. d-nb.info Similarly, calculated vibrational frequencies, after appropriate scaling, can be matched with experimental IR and Raman spectra to identify characteristic functional group vibrations, such as the C=O stretching of the imide group and the aromatic C-H stretching. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O (imide) | Symmetric Stretch | 1785 |

| C=O (imide) | Asymmetric Stretch | 1720 |

| C-N (imide) | Stretch | 1350 |

| Aromatic C-H | Stretch | 3050-3100 |

Note: These values are representative and obtained from DFT calculations, which may require scaling for direct comparison with experimental data.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. For this compound, the MEP surface typically shows negative potential (red and yellow regions) around the carbonyl oxygen atoms of the imide group, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue regions) are generally found around the hydrogen atoms of the aromatic rings, suggesting these are potential sites for nucleophilic interactions. This analysis provides a qualitative prediction of the molecule's reactivity towards charged species.

Molecular Dynamics Simulations and Conformational Studies

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations are crucial for exploring the conformational landscape and understanding the flexibility of molecules.

Exploration of Conformational Landscape and Energy Minima

The presence of the diethylphenyl group in this compound introduces rotational freedom, leading to various possible conformations. Molecular dynamics simulations can be employed to explore this conformational landscape by simulating the movement of atoms over time at a given temperature. By analyzing the trajectory of the simulation, it is possible to identify the most stable, low-energy conformations (energy minima). These studies reveal the preferred spatial arrangement of the diethylphenyl group relative to the isoindole core, which can have a significant impact on the molecule's biological activity and physical properties. The steric hindrance caused by the two ethyl groups at the ortho positions of the phenyl ring plays a crucial role in determining the rotational barrier and the accessible conformations. nih.gov

Simulation of Solvent Effects on Molecular Structure and Dynamics

No specific data is available.

Analysis of Intramolecular Interactions and Rotational Barriers

No specific data is available.

Advanced Computational Approaches

Non-Linear Optical (NLO) Properties Prediction

No specific data is available.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

No specific data is available.

Molecular Docking and Binding Affinity Predictions (for non-clinical targets)

No specific data is available.

Advanced Applications and Functional Exploration of 2 2,6 Diethylphenyl 1h Isoindole 1,3 2h Dione

Applications in Materials Science and Polymer Chemistry

The rigid and planar structure of the isoindole-1,3-dione moiety makes it a candidate for incorporation into high-performance polymers. The 2,6-diethylphenyl substituent introduces steric hindrance that can influence polymer solubility and chain packing, potentially leading to materials with unique thermal and mechanical properties.

Integration into Functional Polymer Systems and Composites

There is currently a lack of specific research detailing the integration of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione into functional polymer systems and composites. Hypothetically, it could be used as a monomer or a pendant group in polymers like polyimides, which are known for their exceptional thermal stability and mechanical strength. The diethylphenyl group might enhance solubility, a common challenge in processing rigid-rod polymers. However, without experimental data, the impact on the final properties of such polymers remains speculative.

Utilization in Organic Electronics and Optoelectronic Devices

The electron-deficient nature of the isoindole-1,3-dione core suggests potential for use in organic electronics, where such properties are valuable for electron-transporting or hole-blocking layers in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The 2,6-diethylphenyl group could influence the molecular packing in thin films, which is a critical factor for charge transport. Nevertheless, there are no specific reports on the synthesis and characterization of this compound for these applications.

Role as a Building Block for Advanced Functional Materials

The chemical structure of this compound makes it a potential building block for more complex functional materials. For instance, it could be functionalized to create porous organic polymers or metal-organic frameworks. The bulky diethylphenyl groups could create intrinsic porosity within such materials. However, published research demonstrating its use in this capacity is not available.

Role in Supramolecular Chemistry and Self-Assembly

The planar aromatic surface and the presence of carbonyl groups in the isoindole-1,3-dione structure provide sites for non-covalent interactions, which are fundamental to supramolecular chemistry and self-assembly.

Design of Self-Assembled Systems Mediated by Non-Covalent Interactions

While the potential for π-π stacking and hydrogen bonding exists for isoindole-1,3-dione derivatives, specific studies on the self-assembly of this compound are not found in the scientific literature. The steric hindrance from the diethylphenyl group would likely play a significant role in directing the geometry of any self-assembled structures.

Host-Guest Chemistry Applications and Molecular Recognition

The isoindole-1,3-dione scaffold can, in principle, act as a host for guest molecules through various non-covalent interactions. The diethylphenyl substituent would create a specific steric and electronic environment that could lead to selective molecular recognition. However, there is no available research that explores the use of this compound in host-guest chemistry or as a molecular receptor.

Formation of Co-Crystals and Metal-Organic Frameworks (MOFs) Incorporating the Compound

The assembly of molecular solids, such as co-crystals and metal-organic frameworks (MOFs), is a rapidly advancing field of materials science, driven by the potential to design materials with tailored properties. The incorporation of this compound into such structures is an area of significant interest due to the compound's inherent characteristics.

The phthalimide (B116566) moiety is known to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are fundamental to the formation of ordered supramolecular structures. The presence of the aromatic rings and carbonyl groups in this compound provides sites for these interactions. For instance, the carbonyl oxygens can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking.

The design of co-crystals involving N-aryl phthalimides is an emerging area of crystal engineering. While specific studies on co-crystals of this compound are not yet prevalent in the literature, research on related N-halide phthalimides has demonstrated their ability to form co-crystals through halogen bonding. This suggests that the isoindole-1,3-dione core is a viable component for co-crystal formation. The bulky 2,6-diethylphenyl substituent would likely play a crucial role in directing the supramolecular assembly, potentially leading to the formation of unique crystal packing arrangements.

In the context of MOFs, the isoindole-1,3-dione unit could be functionalized with coordinating groups, such as carboxylic acids or pyridyl moieties, to act as a ligand for metal ions. The resulting MOFs could exhibit interesting properties, such as porosity for gas storage and separation, or catalytic activity. The sterically demanding 2,6-diethylphenyl group could influence the pore size and topology of the MOF, potentially leading to materials with selective adsorption properties. The inherent thermal and chemical stability of the phthalimide structure is also an advantageous feature for the development of robust MOF materials.

A study on chiral phthalimides functionalized with aryl piperazines has highlighted their potential in crystal engineering and for applications in nonlinear optics. The investigation revealed that these molecules form non-centrosymmetric crystal structures with helical supramolecular frameworks stabilized by C-H···O hydrogen bonds. This work underscores the capability of the phthalimide scaffold to direct the formation of complex and functional solid-state architectures.

Catalytic Applications and Ligand Design

The structural features of this compound suggest its potential utility in the design of novel catalytic systems, both in transition metal catalysis and organocatalysis.

Investigation as a Ligand in Transition Metal Catalysis

The isoindole-1,3-dione scaffold, while not a classic ligand in coordination chemistry, can be envisioned as a component of a larger ligand system. The nitrogen and oxygen atoms of the imide group possess lone pairs of electrons that could potentially coordinate to a metal center, although the carbonyl groups' electron-withdrawing nature reduces the nitrogen's basicity. More plausibly, the N-aryl phthalimide unit can be incorporated into a larger molecular structure that contains stronger coordinating atoms.

In such a scenario, the this compound moiety would act as an ancillary ligand, influencing the steric and electronic properties of the metal's coordination sphere. The bulky 2,6-diethylphenyl group would create a sterically hindered environment around the metal center, which could be beneficial for achieving high selectivity in certain catalytic reactions, such as cross-coupling or polymerization. This steric hindrance can control the access of substrates to the active site, thereby influencing the regioselectivity or stereoselectivity of the reaction.

Furthermore, the electronic properties of the phthalimide ring system can be tuned by introducing substituents on the aromatic ring, which in turn would modulate the electronic character of the metal center and its catalytic activity. While specific examples of this compound being used as a ligand in transition metal catalysis are not widely reported, the general principles of ligand design suggest its potential in this area. Transition-metal-catalyzed decarbonylative functionalization of phthalimides has been explored, indicating that these compounds can interact with metal centers to undergo chemical transformations.

Development of Organocatalytic Systems Incorporating the Isoindole Dione Moiety

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. The isoindole-1,3-dione moiety can be incorporated into the design of novel organocatalysts. For instance, the phthalimide structure can serve as a rigid scaffold to which catalytically active functional groups are attached.

Recent research has demonstrated the synthesis of N-aryl phthalimides through organocatalytic methods, particularly using N-heterocyclic carbenes (NHCs). These studies showcase the compatibility of the phthalimide core with organocatalytic reaction conditions. While these reports focus on the synthesis of N-aryl phthalimides, the reverse is also conceivable: using a functionalized isoindole-1,3-dione as the catalyst itself.

For example, by introducing a basic or acidic functional group onto the phthalimide scaffold, it could be developed into a Brønsted base or acid catalyst. The rigid structure of the isoindole-1,3-dione could provide a well-defined chiral environment if a chiral substituent is introduced, leading to the development of asymmetric organocatalysts. The 2,6-diethylphenyl group, with its defined steric bulk, could play a crucial role in creating a specific chiral pocket around the active site, thereby enabling enantioselective transformations.

Mechanistic Studies of Catalytic Reactions Involving the Compound

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of more efficient catalysts. Mechanistic studies of reactions involving this compound, either as a ligand or as part of a catalyst, would provide valuable insights into its role in the catalytic cycle.

In the context of transition metal catalysis, mechanistic studies would aim to elucidate the coordination of the phthalimide-containing ligand to the metal center, the influence of the ligand on the elementary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination, migratory insertion), and the role of the sterically demanding 2,6-diethylphenyl group in controlling selectivity.

For organocatalytic systems, mechanistic investigations would focus on identifying the mode of activation of the substrate by the phthalimide-based catalyst, the nature of the key intermediates, and the factors that determine the stereochemical outcome of the reaction. For instance, in the NHC-catalyzed synthesis of N-aryl phthalimides, mechanistic studies have revealed the in-situ formation of a reactive isoimide (B1223178) intermediate. Similar detailed mechanistic work would be necessary to understand the behavior of a catalytic system based on the this compound scaffold.

Computational studies, such as Density Functional Theory (DFT) calculations, would be a powerful tool to complement experimental mechanistic investigations. DFT can be used to model the structures of intermediates and transition states, calculate reaction energy profiles, and rationalize the observed reactivity and selectivity. Such studies have been employed to understand the C–C bond cleavage and C–N bond formation in the synthesis of N-substituted phthalimides.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-aryl phthalimides |

Derivatization, Analog Synthesis, and Structure Property Relationship Studies of 2 2,6 Diethylphenyl 1h Isoindole 1,3 2h Dione

Systematic Synthesis of Analogues and Derivatives

The synthesis of derivatives and analogues of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione can be approached by modifying the distinct components of the molecule: the N-aryl substituent and the isoindole-1,3(2H)-dione core.

Modifications on the 2,6-Diethylphenyl Substituent

The primary route for the synthesis of the parent compound, this compound, involves the condensation of phthalic anhydride (B1165640) with 2,6-diethylaniline (B152787). nih.govresearchgate.net This reaction is typically carried out in a solvent such as glacial acetic acid at elevated temperatures. nih.gov

Modifications to the 2,6-diethylphenyl group can be achieved by:

Utilizing Substituted Anilines: A direct approach involves using appropriately substituted 2,6-diethylaniline derivatives in the initial condensation reaction. For example, anilines with additional functional groups (e.g., methoxy, nitro, or halo groups) on the phenyl ring can be used to synthesize a library of analogues. The yields of these reactions can be influenced by the electronic nature of the substituents on the aniline (B41778). nih.gov

Post-Synthesis Functionalization: Electrophilic aromatic substitution on the pre-formed this compound is challenging due to the steric hindrance imposed by the two ethyl groups at the ortho positions. These groups effectively shield the N-aryl ring from attack by many electrophiles. However, reactions at the less hindered para-position might be possible under forcing conditions.

Given the steric hindrance around the C-N bond axis, N-aryl phthalimides with bulky ortho substituents, such as the 2,6-diethylphenyl group, are candidates for possessing axial chirality. Their synthesis may be approached through atroposelective methods, for instance, by using N-heterocyclic carbene (NHC) catalysis to facilitate an enantioselective amidation of the corresponding phthalamic acid precursor. nih.govchemrxiv.org

Functionalization of the Isoindole-1,3(2H)-dione Core

The isoindole-1,3(2H)-dione (phthalimide) core is a versatile scaffold amenable to various chemical transformations.

Reactions on the Aromatic Ring: The benzene (B151609) ring of the phthalimide (B116566) moiety can undergo electrophilic substitution reactions, such as nitration or halogenation. These modifications introduce functional groups that can be used for further derivatization.

Reduction of Carbonyl Groups: The imide carbonyl groups can be selectively reduced. For example, reduction with zinc dust in acetic acid can yield 3-hydroxyisoindolin-1-one derivatives.

Ring-Opening Reactions: The imide ring can be opened by hydrolysis or hydrazinolysis. Treatment with hydrazine (B178648) hydrate (B1144303) is a classic method for cleaving the phthalimide group to release a primary amine, a key step in the Gabriel synthesis. byjus.com

Photochemical Reactions: The phthalimide core is photochemically active and can participate in hydrogen abstraction reactions, cycloadditions, and photoinduced electron transfer (PET) processes. rsc.orgresearchgate.net The specific pathway depends on the nature of the N-substituent and the reaction conditions.

A summary of potential functionalization reactions on the isoindole-1,3(2H)-dione core is presented below.

| Reaction Type | Reagents and Conditions | Product Type |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-isoindole-1,3-dione derivative |

| Halogenation | Br₂ / FeBr₃ | 4-Bromo-isoindole-1,3-dione derivative |

| Partial Reduction | Zn / Acetic Acid | 3-Hydroxy-isoindolin-1-one derivative |

| Ring Opening | H₂NNH₂·H₂O | Phthalhydrazide and primary amine |

| Cyclisation | Mukaiyama Aldol Reaction conditions | Tricyclic fused lactams nih.gov |

Introduction of Bridging Units and Multicomponent Systems

More complex architectures incorporating the this compound scaffold can be constructed through advanced synthetic strategies.

Bridged Systems: Intramolecular cyclization reactions can be designed to create bridged systems. For example, a phthalimide derivative with a suitable tether and functional group can undergo ring closure to form polycyclic structures, such as tricyclic fused lactams. nih.gov

Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to complex molecules in a single step. Phthalimide derivatives can be synthesized via transition-metal-free MCRs involving arynes, isocyanides, and carbon dioxide. acs.orgorganic-chemistry.orgorganic-chemistry.org Another innovative approach uses the phthalimide moiety itself as an acidic component in the Passerini reaction, allowing for the creation of diverse molecular scaffolds. nih.govacs.org These methods provide rapid access to highly functionalized structures that would otherwise require lengthy synthetic sequences.

Elucidation of Structure-Function/Property Relationships

Influence of Substituent Effects on Reactivity and Electronic Properties

Electronic Effects: The 2,6-diethylphenyl group is primarily an electron-donating group through induction and is sterically bulky. The electron-donating nature slightly increases the electron density on the imide nitrogen, which can modulate the electrophilicity of the carbonyl carbons. Compared to an unsubstituted N-phenyl group, the diethylphenyl substituent would be expected to make the carbonyls slightly less reactive towards nucleophiles. Conversely, placing strong electron-withdrawing groups (e.g., -NO₂) on the phthalimide aromatic ring would increase the electrophilicity of the carbonyls.

Steric Effects: The most profound effect of the 2,6-diethylphenyl group is steric. The ethyl groups restrict the rotation around the N-C(aryl) bond, creating a high rotational barrier. This steric hindrance can influence the approach of reagents to the imide functionality and dictates the preferred conformation of the molecule.

Reactivity and Stability: Theoretical studies on related N-substituted phthalimides using density functional theory (DFT) have shown that the stability of the molecule, indicated by the HOMO-LUMO energy gap, is influenced by the nature of the N-substituent. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net The electron-donating diethylphenyl group would be expected to raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap compared to analogues with electron-withdrawing N-aryl groups.

Correlation of Structural Variations with Spectroscopic Signatures

Variations in the structure of this compound analogues would lead to predictable changes in their spectroscopic data.

Infrared (IR) Spectroscopy: N-substituted phthalimides exhibit characteristic IR absorption bands for the imide carbonyl groups. Typically, two distinct bands are observed: one for the symmetric C=O stretch (around 1785-1760 cm⁻¹) and another for the asymmetric C=O stretch (around 1745-1710 cm⁻¹). The exact positions of these bands are sensitive to the electronic environment. Electron-donating substituents on the N-phenyl ring may cause a slight shift to lower wavenumbers, while electron-withdrawing groups on the phthalimide ring would shift them to higher wavenumbers. bme.hu

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The protons on the phthalimide ring typically appear as two multiplets in the aromatic region (approx. 7.7-8.0 ppm). The protons on the 2,6-diethylphenyl ring would show a characteristic pattern: a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), along with signals for the aromatic protons of that ring. Steric hindrance would likely cause the methylene protons to be diastereotopic, potentially leading to a more complex multiplet.

¹³C NMR: The carbonyl carbons of the imide group produce signals around 165-168 ppm. The chemical shifts of the carbons in both aromatic rings are influenced by the substituents present. semanticscholar.org

UV-Visible Spectroscopy: The electronic absorption spectra of N-substituted phthalimides show bands corresponding to π-π* transitions of the aromatic systems. The position and intensity of these bands are affected by substituents that extend the conjugation or alter the electronic properties of the chromophore. semanticscholar.org

The table below summarizes expected spectroscopic data for the parent compound and hypothetical analogues.

| Compound | Key IR Bands (C=O, cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| This compound | ~1775 (sym), ~1720 (asym) | ~7.8-8.0 (m, 4H, phthalimide), ~7.2-7.5 (m, 3H, phenyl), ~2.7 (q, 4H, CH₂), ~1.2 (t, 6H, CH₃) | ~167 (C=O), ~134 (Ar-C), ~124 (Ar-CH), ~25 (CH₂), ~15 (CH₃) |

| 2-(2,6-Diethyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | ~1778 (sym), ~1725 (asym) | ~8.2 (d, 2H, phenyl), ~7.8-8.0 (m, 4H, phthalimide), ~7.6 (d, 1H, phenyl) | ~166 (C=O), ~148 (C-NO₂), signals shifted downfield |

| 4-Nitro-2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione | ~1785 (sym), ~1735 (asym) | ~8.1-8.5 (m, 3H, nitro-phthalimide), signals for diethylphenyl group | ~165 (C=O), signals for nitro-phthalimide ring shifted |

Impact of Molecular Architecture on Supramolecular Assembly and Material Performance

The molecular architecture of this compound and its derivatives is a critical determinant of their supramolecular assembly, which in turn dictates their bulk material properties and ultimate performance. The spatial arrangement of the constituent aromatic rings and the nature of intermolecular interactions are pivotal in this regard.

The core structure of these compounds consists of a planar 1H-isoindole-1,3(2H)-dione moiety and a substituted phenyl group. The dihedral angle between these two ring systems, largely governed by the steric hindrance imposed by the substituents on the phenyl ring, is a key structural parameter. In the case of this compound, the ethyl groups at the ortho positions of the phenyl ring force it to adopt a nearly perpendicular orientation with respect to the isoindole plane. This orthogonal arrangement minimizes steric repulsion and is a common feature in related N-arylisoindoles.

This pronounced dihedral angle has profound implications for the supramolecular assembly. It prevents the close packing of molecules through extensive π-π stacking interactions between the isoindole and phenyl rings of adjacent molecules. Instead, the crystal packing is often dominated by weaker, yet collectively significant, intermolecular forces such as C—H⋯O and C—H⋯π interactions. These interactions guide the formation of specific, ordered three-dimensional structures.

For instance, crystallographic studies of analogous compounds, such as 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, reveal the formation of zigzag chains parallel to a crystal axis through weak C—H⋯O interactions. nih.gov In this particular structure, the 2,3-dimethylphenyl and 1H-isoindole-1,3(2H)-dione groups are nearly planar and are oriented at a significant angle to each other. nih.gov Furthermore, C—H⋯π interactions can be observed between the C—H groups of the isoindole moiety and the benzene ring of a neighboring molecule. nih.gov

The nature and positioning of substituents on the phenyl ring can be systematically varied to fine-tune these intermolecular interactions and, consequently, the supramolecular architecture. This fine-tuning is a cornerstone of crystal engineering and allows for the rational design of materials with desired optical, electronic, or mechanical properties. For example, the introduction of halogen atoms can introduce halogen bonding as an additional directional interaction, further influencing the crystal packing.

The derivatization of the 1H-isoindole-1,3(2H)-dione core offers another avenue to modulate the supramolecular assembly. Modifications to the phthalimide ring system can alter its electronic properties and introduce new sites for intermolecular interactions, thereby expanding the range of accessible supramolecular structures and material properties.

Future Directions and Emerging Research Avenues for 2 2,6 Diethylphenyl 1h Isoindole 1,3 2h Dione

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the landscape of chemical and pharmaceutical research. For 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione, these computational tools offer a powerful avenue for accelerating the discovery of novel analogues with tailored properties.

In silico studies have already been employed for isoindoline-1,3-dione derivatives to predict their biological activities. For instance, the Prediction of Activity Spectra for Substances (PASS) online software has been utilized to forecast the analgesic potential of new isoindoline-1,3-dione derivatives with a probability of 40-80% mdpi.com. Similarly, ML models are being trained to predict the biological activity of various chemical compounds, including aromatase inhibitors nih.gov. These approaches can be directly applied to this compound to explore its therapeutic potential.

Future research will likely involve the development of sophisticated ML algorithms trained on large datasets of known isoindole-1,3-dione derivatives. These models could predict a wide range of properties for novel, virtual derivatives of this compound, including their bioactivity, toxicity, and physicochemical characteristics. This predictive power will enable researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.

Table 1: Potential Applications of Machine Learning in the Study of this compound

| Machine Learning Application | Predicted Outcome for this compound |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of biological activities such as anticancer, anti-inflammatory, or neuroprotective effects based on molecular structure. |

| ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction | Early-stage assessment of the compound's pharmacokinetic and toxicological profile. |

| De Novo Drug Design | Generation of novel derivatives with optimized properties for specific biological targets. |

| Synthesis Planning | Prediction of optimal reaction pathways and conditions for the efficient synthesis of new analogues. |

Exploration of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

While standard spectroscopic techniques such as NMR, FT-IR, and mass spectrometry are routinely used to characterize isoindole-1,3-dione derivatives, the future lies in the application of advanced methods for real-time analysis. mdpi.comnih.gov These techniques can provide dynamic insights into the compound's behavior in various environments.

For instance, the synthesis of substituted phthalimides can be monitored in real-time using techniques like ultrasound-promoted reactions, which can be followed by thin-layer chromatography (TLC) until the starting materials are fully consumed hhu.de. Future advancements could involve the integration of in-situ spectroscopic probes to monitor reaction kinetics and intermediates during the synthesis of this compound and its derivatives.

Furthermore, advanced imaging techniques, such as fluorescence microscopy, could be employed to visualize the subcellular localization and trafficking of fluorescently-tagged analogues of this compound. This would be particularly valuable in understanding its mechanism of action in biological systems. The condensation reaction of primary amines with o-phthalaldehyde (B127526) in the presence of a thiol compound to form a fluorescent isoindole derivative is a well-established method that could be adapted for this purpose scispace.com.

Untapped Potentials in Niche Chemical Technologies and Specialized Applications

The unique structural features of the isoindole-1,3-dione core suggest that this compound could find applications in several niche chemical technologies. The delocalized π-electron system of the isoindole structure makes these compounds potential candidates for nonlinear optical (NLO) materials acgpubs.org. The optical properties of isoindole-1,3-dione compounds, such as their absorbance, transmittance, and refractive index, have been investigated, suggesting their potential use in dielectric materials acgpubs.orgresearchgate.net.

The development of novel synthetic methodologies, such as the hexadehydro-Diels-Alder (HDDA) domino reaction, allows for the facile synthesis of fused and multifunctionalized isoindole-1,3-diones researchgate.netscispace.com. Applying such strategies to this compound could lead to the creation of novel molecular architectures with unique properties and applications in materials science and catalysis.

Moreover, the inherent biological activity of the phthalimide (B116566) scaffold opens doors for specialized applications in medicinal chemistry. Isoindoline-1,3-dione derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties mdpi.comnih.govneliti.com. The specific substitution pattern of this compound may confer unique pharmacological properties that are yet to be fully explored.

Interdisciplinary Research Integrating the Compound in Novel Scientific Disciplines

The future of research on this compound will undoubtedly be characterized by a move towards interdisciplinary collaboration. The versatile nature of the isoindole-1,3-dione scaffold makes it an attractive candidate for integration into various scientific fields beyond traditional chemistry and pharmacology.

In the realm of materials science, the potential of this compound and its derivatives as organic electronic materials, such as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), warrants investigation. Their thermal stability and tunable electronic properties make them promising building blocks for such applications.

Furthermore, the development of "smart" materials that respond to external stimuli is a rapidly growing area of research. By incorporating this compound into polymer backbones or as functional pendants, it may be possible to create materials with novel responsive properties.

In the field of chemical biology, the design of probes and sensors based on the this compound scaffold could enable the study of complex biological processes. For example, derivatives that exhibit changes in their fluorescence upon binding to a specific biomolecule could be developed as diagnostic tools.

Table 2: Interdisciplinary Research Opportunities for this compound

| Scientific Discipline | Potential Research Focus |

| Materials Science | Development of novel organic electronic materials, nonlinear optical materials, and responsive polymers. |

| Nanotechnology | Incorporation into nanomaterials for applications in drug delivery, bioimaging, and catalysis. |

| Chemical Biology | Design of chemical probes and sensors for studying biological systems. |

| Supramolecular Chemistry | Exploration of self-assembly properties to create complex, functional architectures. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione?

- Methodology : Start with a phthalic anhydride derivative and introduce the 2,6-diethylphenyl group via nucleophilic substitution. Optimize reaction conditions (e.g., solvent, temperature) using precedents from structurally similar compounds like thalidomide derivatives, where piperidinyl or aryl groups are appended to the isoindole-dione core . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical. Validate purity using HPLC (>95%) and confirm structure via H/C NMR and HRMS.

Q. How can the compound’s stability under experimental conditions be assessed?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-Vis), and varying pH (2–12) for 1–4 weeks. Monitor degradation via HPLC and LC-MS. For example, thalidomide analogs degrade under alkaline conditions due to hydrolysis of the isoindole-dione ring . Store the compound in dark, airtight containers at -20°C to minimize decomposition.

Q. What spectroscopic techniques are critical for structural characterization?

- Key Techniques :

- NMR : Confirm substitution patterns (e.g., diethylphenyl protons at δ ~1.2–1.4 ppm for CH, δ ~2.8–3.2 ppm for CH) and isoindole-dione carbonyl signals (δ ~167–170 ppm in C NMR) .

- FT-IR : Identify carbonyl stretching vibrations (C=O at ~1700–1750 cm) and aromatic C-H bending (~750–850 cm) .

- Mass Spectrometry : Use HRMS to confirm molecular ion [M+H] (calculated for CHNO: 289.1468).

Q. What are the acute toxicity profiles for this compound?

- Data : Based on structurally related isoindole-diones (e.g., thalidomide), acute oral toxicity (LD) in rodents is >2000 mg/kg, classified as Category 4 (low toxicity) . However, reproductive toxicity (Category 1A) is a concern; use strict PPE (gloves, lab coat) and avoid inhalation/contact .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the molecule?

- Methodology : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELX. For example, in analogous compounds like 2-(2,3-dimethylphenyl)-isoindole-dione, the dihedral angle between the isoindole-dione core and aryl group was ~78°, with weak C–H⋯O interactions stabilizing the crystal lattice . Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-31G*) to validate computational models.

Q. What strategies can elucidate structure-activity relationships (SAR) for biological targets?

- Approach :

Substitution Analysis : Synthesize analogs with modified aryl groups (e.g., halogenated or electron-withdrawing substituents) and test activity against targets like TNF-α (thalidomide’s mechanism).

Docking Studies : Use AutoDock Vina to model interactions with cereblon (CRBN), a key protein in immunomodulatory drug action .

In Vitro Assays : Measure IC values in anti-inflammatory or anti-angiogenic assays (e.g., VEGF inhibition in HUVECs) .

Q. How does the compound’s electronic structure influence its reactivity?

- Analysis : Perform DFT calculations (Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO). Isoindole-diones with electron-rich aryl groups (e.g., diethylphenyl) exhibit lower LUMO energies, enhancing electrophilic reactivity. UV-Vis spectroscopy (λ ~280–320 nm) and cyclic voltammetry (redox peaks at -1.2 to -1.5 V vs. Ag/AgCl) can experimentally validate computational predictions .

Q. What are the metabolic pathways of this compound in vivo?

- Methodology : Administer C-labeled compound to rodent models and analyze plasma/tissue samples via LC-MS/MS. Thalidomide analogs undergo hepatic CYP450-mediated oxidation (e.g., hydroxylation at the ethyl group) and hydrolysis of the isoindole-dione ring to form glutarimide metabolites . Compare metabolic stability in microsomal assays (human/rat liver microsomes) to predict species-specific clearance.

Contradictions and Data Gaps

- Toxicity Data : While acute toxicity is low, reproductive toxicity data for the diethylphenyl analog are absent. Prioritize teratogenicity studies (e.g., zebrafish embryo assays) .

- Synthetic Yields : Current protocols for aryl-substituted isoindole-diones report yields of 40–60%; optimize catalytic systems (e.g., Pd/Cu for Ullmann coupling) to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。